Product packaging for 2,3-Dihydro-1H-benz[e]indene(Cat. No.:CAS No. 4944-94-9)

2,3-Dihydro-1H-benz[e]indene

Cat. No.: B13760759
CAS No.: 4944-94-9
M. Wt: 168.23 g/mol
InChI Key: HQYLCMKCKULOEV-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-benz[e]indene is a chemical scaffold of significant interest in medicinal chemistry and anticancer research. Its structural framework is classified as a privileged scaffold, meaning it is commonly found in compounds with a broad spectrum of pharmacological activities . Recent scientific advancements highlight the high research value of dihydro-1H-indene derivatives. These compounds are being actively investigated as novel tubulin polymerization inhibitors that bind at the colchicine site . This mechanism is a validated strategy in oncology, as it disrupts microtubule dynamics in cells, leading to the inhibition of cancer cell proliferation, induction of cell cycle arrest at the G2/M phase, and stimulation of apoptosis (programmed cell death) . Furthermore, derivatives based on this core structure have demonstrated potent anti-angiogenic activity , preventing the formation of new blood vessels that tumors need to grow and metastasize . In preclinical studies, a specific derivative, compound 12d, exhibited potent antiproliferative activity against several cancer cell lines with IC50 values in the nanomolar range (e.g., 0.028 μM against K562 cells) while showing relatively low cytotoxicity against normal cell lines, indicating a promising therapeutic window . The dihydro-1H-indene structure is also utilized in patented compounds for the treatment of various cancers, underscoring its commercial and therapeutic potential . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12 B13760759 2,3-Dihydro-1H-benz[e]indene CAS No. 4944-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-cyclopenta[a]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-2,4,6,8-9H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HQYLCMKCKULOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC2=C(C1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50197792
Record name 2,3-Dihydro-1H-benz(e)indene
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Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4944-94-9
Record name 2,3-Dihydro-1H-benz[e]indene
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Record name 2,3-Dihydro-1H-benz(e)indene
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Record name 1H-Benz[e]indene,3-dihydro-
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Record name 2,3-Dihydro-1H-benz(e)indene
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Record name 2,3-dihydro-1H-benz[e]indene
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Advanced Synthetic Methodologies for 2,3 Dihydro 1h Benz E Indene and Its Derivatives

Strategic Retrosynthetic Analysis of the 2,3-Dihydro-1H-benz[e]indene Core Structure

A retrosynthetic analysis of the this compound core reveals several key bond disconnections that guide the design of synthetic routes. The tricyclic framework can be conceptually deconstructed into simpler, more readily available starting materials. A primary disconnection can be made at the C1-C2 and C3a-C9b bonds, suggesting a [3+2] cycloaddition or a related annulation strategy. This approach would involve the reaction of a naphthalene-derived component with a C2 synthon.

Another strategic disconnection involves the formation of the five-membered ring onto a pre-existing naphthalene (B1677914) system. This can be envisioned through an intramolecular cyclization, such as a Friedel-Crafts-type reaction, a radical cyclization, or a metal-catalyzed C-H activation/cyclization cascade. For instance, a precursor bearing a naphthalene core and a tethered side chain with appropriate functional groups can be designed to undergo ring closure to form the desired dihydrobenz[e]indene system.

Furthermore, the synthesis can be approached by constructing the naphthalene ring onto an existing indene (B144670) or indanone framework. This might involve a Diels-Alder reaction or a metal-catalyzed annulation where the indene derivative acts as the dienophile or coupling partner. The choice of a specific retrosynthetic strategy is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. The development of stereodivergent methods has also been a significant focus, allowing for the synthesis of all possible stereoisomers of the perhydrobenz[e]indene core from a common precursor, often by simply changing the catalyst. acs.org The unorthodox trans-syn-trans configuration found in some natural perhydrobenz[e]indene terpenoids presents a significant synthetic challenge, requiring unconventional annulation strategies to construct the highly strained core. nih.gov

Metal-Catalyzed Annulation and Cyclization Strategies for Benz[e]indene Ring Formation

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex carbocyclic frameworks like this compound. These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cycloaddition and Carboannulation Reactions in Dihydrobenz[e]indene Synthesis

Palladium catalysis is a cornerstone in the synthesis of indene and its derivatives, including the benz[e]indene system. Palladium-catalyzed cycloaddition and carboannulation reactions provide efficient routes to construct the five-membered ring.

One common approach involves the palladium-catalyzed [3+2] cycloaddition of a three-carbon component with a two-carbon partner. For instance, the reaction of alkylidenecyclopropa[b]naphthalenes with alkenes or alkynes, catalyzed by palladium, yields 1(3)-alkylidene-2,3-dihydro-1H-benzo[f]indenes and 1-alkylidene-1H-benzo[f]indenes, respectively. acs.org

Palladium-catalyzed carboannulation of internal alkynes is another powerful strategy. nih.gov This method can involve the reaction of appropriately functionalized aryl halides with internal alkynes. researchgate.netscispace.com For example, diethyl 2-(2-(1-alkynyl)phenyl)malonate reacts with aryl, benzylic, and alkenyl halides in the presence of a palladium catalyst to form highly substituted indenes. acs.org A plausible mechanism for this transformation involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by insertion of the alkyne, and subsequent intramolecular cyclization and reductive elimination.

Furthermore, palladium-catalyzed carboannulation between benzaldehyde (B42025) and internal alkynes has been developed for the synthesis of indenones, which are valuable precursors to dihydrobenz[e]indenes. nih.gov The reaction proceeds through palladation of the aromatic aldehyde, syn-addition to the alkyne, and intramolecular cyclization. nih.gov

A novel palladium-catalyzed hydration-olefin insertion cascade has also been developed for the diastereoselective synthesis of 2,3-dihydro-1H-inden-1-ones. researchgate.net This reaction is initiated by nucleopalladation of an alkyne moiety, assisted by an internal nucleophile. researchgate.net

Reaction TypeReactantsCatalyst SystemProductRef.
[3+2] CycloadditionAlkylidenecyclopropa[b]naphthalenes, Alkenes/AlkynesPd(dba)₂1(3)-Alkylidene-2,3-dihydro-1H-benzo[f]indenes / 1-Alkylidene-1H-benzo[f]indenes acs.org
CarboannulationDiethyl 2-(2-(1-alkynyl)phenyl)malonate, Organic HalidesPd(OAc)₂, PPh₃Highly substituted indenes acs.org
CarboannulationBenzaldehyde, Internal AlkynesPd(OAc)₂, AgSbF₆2,3-Disubstituted indenones nih.gov
Hydration-Olefin Insertion Cascadeo-AlkynylstyrenesPd(OAc)₂, Ligand2,3-Dihydro-1H-inden-1-ones researchgate.net

Copper-Catalyzed Arylative Cyclization Approaches to Indene Frameworks

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of indene frameworks. A notable example is the copper-catalyzed arylative cyclization of arylalkynes with aromatic sulfonyl chlorides. nih.govacs.orgacs.org In this reaction, the sulfonyl chloride serves as an aryl group donor. The process exhibits broad functional group tolerance, accommodating sensitive groups like bromide, iodide, nitrile, ketone, and nitro groups. nih.govacs.org This methodology has been successfully applied to the synthesis of polycyclic aromatic hydrocarbons, including bis(indene) and indacene derivatives. nih.govacs.org

The reaction is typically carried out using a copper salt, such as CuCl, in the presence of a base like K₂CO₃ at elevated temperatures. acs.org The catalyst loading can be adjusted, although a decrease may lead to a lower reaction rate. acs.org It is noteworthy that other metal salts like FeCl₂, CoBr₂, NiCl₂, and PtCl₂ are generally ineffective for this transformation. acs.org

A two-step approach involving initial palladium/copper-catalyzed cross-coupling of terminal alkynes with functionalized aryl halides, followed by a copper-catalyzed intramolecular cyclization, also provides a versatile route to highly substituted indenes. nih.gov

ReactantsCatalyst SystemBaseProductRef.
Arylalkynes, Aromatic Sulfonyl ChloridesCuClK₂CO₃Polysubstituted 1H-Indenes nih.govacs.orgacs.org
Terminal Alkynes, Functionalized Aryl HalidesPd/Cu catalyst, then Cu catalystNot specifiedHighly substituted indenes nih.gov

Iron-Catalyzed Cascade Cyclizations for Polycyclic Indene Compounds

Iron, being an earth-abundant and environmentally friendly metal, has gained significant attention as a catalyst in organic synthesis. Iron-catalyzed cascade cyclizations offer a straightforward and efficient pathway to complex indene-based polycyclic compounds.

One such method involves the FeCl₃-catalyzed cascade cyclization of propargylic alcohols and alkenes. rsc.org This reaction is notable for proceeding through an unusual C–C bond cleavage. rsc.org Iron catalysts can also be employed in tandem reactions, such as a reductive acetylenic carboferration followed by an oxidation-induced ring contraction of a ferracycle, to construct indeno[2,1-a]indenes. researchgate.net

Furthermore, iron-catalyzed tandem cyclization/cross-coupling reactions of alkyl iodides with aryl Grignard reagents have been developed to produce arylmethyl-substituted five-membered rings. nih.gov Mechanistically, these reactions often involve radical intermediates. For example, a photo-induced iron-catalyzed [2 + 2 + n] radical cascade using 1,7-enynes and alkyl carboxylic acids has been developed for the synthesis of alkylated and spirocyclic polycyclic quinolinones, showcasing the versatility of iron in initiating radical cyclization cascades. nih.gov

Reaction TypeReactantsCatalystKey FeaturesRef.
Cascade CyclizationPropargylic Alcohols, AlkenesFeCl₃Proceeds through C-C bond cleavage rsc.org
Tandem Cyclization/Cross-CouplingAlkyl Iodides, Aryl Grignard ReagentsFeCl₂Forms arylmethyl-substituted pyrrolidines and tetrahydrofurans nih.gov
Reductive Acetylenic Carboferration/Ring ContractionNot specifiedIron catalystSynthesis of indeno[2,1-a]indenes researchgate.net
Photo-induced Radical Cascade1,7-Enynes, Alkyl Carboxylic AcidsIron saltSynthesis of alkylated/spirocyclic polycyclic quinolinones nih.gov

Nickel-Catalyzed Intramolecular Hydroacylation and Carboacylation Routes to Dihydroindenones

Nickel catalysis provides a powerful platform for the synthesis of dihydroindenones, which are key precursors to 2,3-dihydro-1H-benz[e]indenes. Nickel-catalyzed intramolecular hydroacylation and carboacylation reactions have been developed for this purpose.

A notable example is the nickel-catalyzed formal exo-selective carboacylation of o-allylbenzamides with arylboronic acid pinacol (B44631) esters. organic-chemistry.org This reaction is initiated by the oxidative addition of an activated amide C-N bond to a Ni(0) catalyst, followed by alkene insertion into a Ni(II)-acyl bond to yield 2-benzyl-2,3-dihydro-1H-inden-1-ones. organic-chemistry.org

Furthermore, nickel-catalyzed three-component alkene carboacylation has been developed, which can be initiated by amide C-N bond activation. issuu.com While these methods are powerful, the development of intermolecular carboacylation of internal alkynes to generate highly substituted enones remains an area of active research. nsf.gov

Reaction TypeReactantsCatalyst SystemProductRef.
Carboacylationo-Allylbenzamides, Arylboronic acid pinacol estersNi(cod)₂/PCy₃2-Benzyl-2,3-dihydro-1H-inden-1-ones organic-chemistry.org
Three-Component CarboacylationAlkenes, Amides, TriarylboroxinesNiCl₂·glymeTetrasubstituted enones nsf.gov

Rhodium-Catalyzed Cyclization and Annulation Processes

Rhodium catalysts have proven to be highly effective in mediating a variety of cyclization and annulation reactions to construct indene frameworks. These reactions often proceed through C-H activation pathways, offering atom-economical routes to complex molecules.

Rhodium(III)-catalyzed direct functionalization of the ortho-C-H bond of aromatic ketones, followed by an intramolecular cyclization with α,β-unsaturated ketones, yields indene derivatives. nih.gov This cascade process involves a conjugate addition and a subsequent aldol (B89426) condensation. nih.gov

Another approach involves the rhodium-catalyzed tandem cyclization of arylboronate esters bearing an ortho-alkene with activated alkynes to afford 1H-indenes. campushomepage.com The use of electron-rich, sterically bulky ligands is often crucial for stabilizing the organorhodium intermediates in these transformations. campushomepage.com Furthermore, rhodium-catalyzed annulation of benzimidates with α-diazo carbonyl compounds provides a route to indene[1,2-c]isoquinoline-11-ones via a C-H activation/carbenoid insertion/dehydration process. sioc-journal.cn

The development of Rh(I)-catalyzed enantioselective C-H functionalization has also been a significant area of research, leading to the synthesis of chiral indene derivatives. rsc.org

Reaction TypeReactantsCatalyst SystemProductRef.
Cascade CyclizationAromatic Ketones, α,β-Unsaturated Ketones[RhCpCl₂]₂, AgSbF₆Indene derivatives nih.gov
Tandem CyclizationArylboronate esters, Activated AlkynesRh(acac)(CO)₂, Ligand1H-Indenes campushomepage.com
C-H Activation/AnnulationBenzimidates, α-Diazo Carbonyl Compounds[RhCpCl₂]₂Indene[1,2-c]isoquinoline-11-ones sioc-journal.cn

Indium-Catalyzed Coupling Reactions for Indanone Synthesis

Indium-catalyzed reactions have emerged as a powerful tool for the synthesis of indanones, which are key precursors to this compound systems. These methods often offer advantages in terms of efficiency and functional group tolerance.

A notable application of indium catalysis is in the construction of β,β-disubstituted indanones. researchgate.net A novel method involves a tandem Nakamura addition-hydroarylation-decarboxylation sequence, catalyzed by indium, to produce these structures. acs.org Another approach utilizes indium(III) chloride as a catalyst for the ring-opening of chalcone (B49325) epoxides, followed by an intramolecular Friedel–Crafts alkylation to yield 2-hydroxyindan-1-one derivatives in good yields. nih.gov

Indium salts, such as indium(III) bromide (InBr₃), have been shown to effectively catalyze the annulation of o-acylanilines with alkoxyheteroarenes to produce a variety of heteroaryl[b]quinolines. nih.gov This demonstrates the versatility of indium catalysts in constructing fused ring systems. Furthermore, indium triflate has been used in ionic liquids to create a green and reusable catalytic system for Friedel-Crafts acylation, a fundamental process in the synthesis of indanones. researchgate.net

The following table summarizes some indium-catalyzed reactions for indanone synthesis:

CatalystReactantsProductKey Features
IndiumNot Specifiedβ,β-disubstituted indanonesTandem Nakamura addition-hydroarylation-decarboxylation
InCl₃Chalcone epoxides2-hydroxyindan-1-one derivativesRing-opening followed by intramolecular Friedel-Crafts alkylation
InBr₃o-Acylanilines and alkoxyheteroarenesHeteroaryl[b]quinolinesAnnulation reaction
Indium triflate in ionic liquidAromatic compounds and acid anhydridesAcylated aromatic compoundsGreen and reusable catalytic system for Friedel-Crafts acylation

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The development of stereoselective and asymmetric methods is crucial for accessing enantiomerically pure this compound derivatives, which are often required for biological applications.

The diastereoselective synthesis of dihydroindene derivatives has been a subject of investigation. For instance, the synthesis of bicyclic amine endo-N-Boc-2-amino-7-azabicyclo[2.2.1]heptane has been achieved through a diastereoselective Diels-Alder cycloaddition. whiterose.ac.uk While not directly a dihydroindene dicarboxylate, this illustrates a strategy for controlling diastereoselectivity in related bicyclic systems. Further research is needed to specifically address diastereospecific routes to dihydroindene dicarboxylates.

Chiral catalysts and auxiliaries play a pivotal role in asymmetric synthesis. wikipedia.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org Examples of chiral auxiliaries include Evans oxazolidinones and camphorsultam. wikipedia.orgresearchgate.net

In the context of indene derivatives, a chiral sulfinamide fragment has been used as a chiral auxiliary to introduce a chiral center on an indene derivative during the synthesis of Ozanimod. nih.gov Bis-cyclometalated iridium(III) and rhodium(III) complexes represent a novel class of chiral-at-metal catalysts for asymmetric photoredox chemistry. nih.gov These catalysts, where chirality originates from the metal center, offer effective asymmetric induction. nih.gov

The following table highlights some chiral auxiliaries and catalysts used in asymmetric synthesis:

Chiral MediatorTypeApplication Example
Evans OxazolidinoneAuxiliaryAsymmetric alkylation and aldol reactions. researchgate.net
CamphorsultamAuxiliaryDiastereoselective alkylation and Diels-Alder reactions. researchgate.net
Chiral SulfinamideAuxiliaryIntroduction of a chiral center on an indene derivative in the synthesis of Ozanimod. nih.gov
Bis-cyclometalated Ir(III) and Rh(III) complexesCatalystAsymmetric photoredox chemistry. nih.gov

Controlling the formation of multiple stereocenters is a significant challenge in the synthesis of complex molecules like perhydrobenz[e]indene terpenoids. A stereodivergent Rautenstrauch rearrangement, using either a gold- or palladium-based catalyst, has been developed to access all four possible stereoisomers of the 6/6/5 tricyclic core of these natural products. acs.org

Palladium-catalyzed asymmetric allenylic alkylation between racemic allenyl carbonates and indanone-derived β-ketoesters allows for the stereoselective construction of 1,3-stereocenters with both point and axial chirality. nih.gov This method produces target products in high yields with excellent enantioselectivities and good diastereoselectivities. nih.gov Furthermore, cobalt-catalyzed asymmetric olefin isomerization has been utilized for the remote stereocontrol of all-carbon quaternary centers in spirocyclic systems related to dihydroindene. chinesechemsoc.org

MethodCatalystKey TransformationStereochemical Control
Stereodivergent Rautenstrauch rearrangementAu or Pd-basedFormation of 6/6/5 tricyclic coreAccess to all four possible stereoisomers. acs.org
Asymmetric allenylic alkylationPalladiumConstruction of 1,3-stereocentersHigh enantioselectivity and good diastereoselectivity. nih.gov
Asymmetric olefin isomerizationCobaltRemote stereocontrol of quaternary centersHigh enantioselectivity. chinesechemsoc.org

Green Chemistry Principles and Sustainable Synthetic Approaches for Benz[e]indene Systems

The application of green chemistry principles to the synthesis of benz[e]indene systems is essential for developing environmentally benign and sustainable processes. yale.edurroij.com The twelve principles of green chemistry provide a framework for this endeavor, emphasizing waste prevention, atom economy, use of safer solvents, and catalysis. yale.eduacs.org

Key aspects of green chemistry in this context include:

Catalysis: Using catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Safer Solvents: The use of auxiliary substances like solvents should be minimized or made unnecessary, and when used, they should be innocuous. rroij.com Water is often considered an environmentally benign solvent. researchgate.net

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org

An example of a greener approach is the use of microwave-assisted organic synthesis, which can accelerate reactions and reduce the need for conventional heating. univpancasila.ac.id The development of one-pot synthesis and multicomponent reactions also aligns with green chemistry principles by reducing the number of steps, solvent usage, and waste generation. beilstein-journals.orgnih.gov

Novel Rearrangement and Cascade Reactions in Dihydrobenz[e]indene Synthesis

Rearrangement and cascade reactions offer efficient pathways to complex molecular architectures like dihydrobenz[e]indene from simpler starting materials. 20.210.105 These reactions involve a series of intramolecular transformations, often leading to a significant increase in molecular complexity in a single step.

A gold(I)-catalyzed cascade reaction of β,β-diaryl-o-(alkynyl)styrenes can selectively produce dihydroindeno[2,1-a]indenes through a formal [4+1] cycloaddition. researchgate.net Palladium-catalyzed cascade reactions have also been developed for the diastereoselective synthesis of 2,3-dihydro-1H-inden-1-ones. researchgate.net One such reaction involves a nucleophile-assisted hydration-olefin insertion cascade, which is 100% atom-economical. researchgate.net

Cascade reactions can also be initiated by other means. For example, a three-step, one-pot carboalumination-Claisen rearrangement-addition reaction has been developed to produce complex allylic alcohols. pitt.edu Furthermore, the synthesis of sila-benzoazoles has been achieved through a hydrosilylation and rearrangement cascade reaction of benzoazoles and silanes catalyzed by B(C₆F₅)₃. nih.gov These examples highlight the power of cascade reactions in constructing complex fused-ring systems related to dihydrobenz[e]indene.

Chemical Reactivity and Functionalization of 2,3 Dihydro 1h Benz E Indene Scaffolds

Regioselective Functionalization of the Benz[e]indene Aromatic System

The aromatic portion of the 2,3-Dihydro-1H-benz[e]indene scaffold, which resembles a naphthalene (B1677914) system, is susceptible to electrophilic aromatic substitution (EAS). The dihydroindene portion acts as an alkyl substituent, which is typically an activating group that directs incoming electrophiles to specific positions on the aromatic core.

Classic electrophilic substitution reactions like Friedel-Crafts acylation and alkylation are powerful methods for installing carbon-carbon bonds on aromatic rings. nih.govrsc.org In a Friedel-Crafts acylation, an acyl group is introduced using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com This reaction generally proceeds without the carbocation rearrangements that can complicate Friedel-Crafts alkylations. libretexts.orglibretexts.org However, the reaction's effectiveness can be diminished on strongly deactivated aromatic rings. libretexts.orglibretexts.org For the benz[e]indene system, acylation is expected to occur on the naphthalene-like core, with regioselectivity influenced by the activating nature of the fused dihydroindene ring.

Halogenation represents another key functionalization strategy. The introduction of bromine or chlorine onto the aromatic ring can be achieved using various reagents and conditions, often catalyzed by a Lewis acid. nsf.govencyclopedia.pub These halogenated derivatives serve as versatile intermediates for subsequent cross-coupling reactions to build more complex molecular architectures.

Reaction TypeTypical ReagentsCatalystKey Characteristics
Friedel-Crafts Acylation Acyl chloride (RCOCl), Acid anhydride ((RCO)₂O)AlCl₃, FeCl₃Introduces an acyl group (R-C=O) to the aromatic ring; avoids carbocation rearrangement. masterorganicchemistry.comlibretexts.org
Friedel-Crafts Alkylation Alkyl halide (R-X)AlCl₃, BF₃Introduces an alkyl group (R) to the aromatic ring; prone to polyalkylation and carbocation rearrangements. libretexts.org
Halogenation Br₂, Cl₂, NCS, NBSLewis Acids (e.g., AlCl₃, FeBr₃)Introduces halogen atoms (Br, Cl) to the aromatic ring, creating handles for further synthesis. encyclopedia.pub

This table presents generalized conditions for electrophilic aromatic substitution reactions applicable to the benz[e]indene aromatic system.

Transformations Involving the Dihydroindene Cyclic Moiety and its Derivatives

The five-membered dihydroindene ring offers several sites for chemical modification, most notably the benzylic C1 position, which is adjacent to the aromatic system.

Oxidation of the benzylic carbon is a common transformation. For instance, 2,3-dihydro-1H-indene can be selectively oxidized at the benzylic position to yield the corresponding ketone, 1-indanone. sci-hub.se This can be achieved using catalytic systems such as V₂O₅@TiO₂ with tert-butyl hydroperoxide (TBHP) as the oxidant. sci-hub.se Derivatives such as 3-hydroxy-2,3-dihydro-1H-inden-1-one can be further oxidized to the corresponding dione (B5365651) using Jones' reagent or o-iodoxybenzoic acid (IBX). nih.gov

Conversely, reduction of indanone derivatives is also a valuable synthetic tool. The carbonyl group of an indanone can be reduced to a hydroxyl group, or fully reduced to a methylene (B1212753) (CH₂) group. For example, indanones can be converted to 1-phenyl-2,3-dihydro-1H-indene derivatives using reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net Catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst is also effective for reducing double bonds within the five-membered ring to yield the saturated dihydroindene structure. nih.gov

Benzylic functionalization, particularly bromination, is readily achieved at the C1 position. This reaction typically proceeds via a radical mechanism, which is discussed in the following section.

Radical Reactions and their Application in Benz[e]indene Derivatization

Radical reactions provide a powerful method for functionalizing the dihydroindene moiety, especially at the benzylic C1 position. The stability of the intermediate benzylic radical makes this position particularly susceptible to radical substitution.

The Wohl-Ziegler reaction is a classic method for the allylic or benzylic bromination of hydrocarbons. organic-chemistry.org This reaction utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often conducted under photochemical conditions (UV light). organic-chemistry.org For the 2,3-dihydro-1H-indene scaffold, this reaction selectively installs a bromine atom at the C1 position. The mechanism involves the homolytic cleavage of the initiator to start a radical chain reaction, leading to the abstraction of a benzylic hydrogen and the formation of a resonance-stabilized benzylic radical. organic-chemistry.org This radical then reacts with NBS or Br₂ to form the 1-bromo-2,3-dihydro-1H-indene product and propagate the chain. organic-chemistry.org

Photochemical reactions can also induce transformations in related benz[e]indene systems. For example, irradiation of cis-3a,9b-dihydro-1H-benz[e]indene with a low-pressure mercury lamp can lead to valence bond isomerization, highlighting the role of photochemistry in accessing different structural isomers. oup.com

ReactionReagentsConditionsProduct
Benzylic Bromination N-Bromosuccinimide (NBS)Radical Initiator (AIBN or Benzoyl Peroxide), CCl₄ or CH₂Cl₂1-Bromo-2,3-dihydro-1H-indene derivative
Valence Isomerization NoneUV irradiation (low-pressure Hg lamp), THF, -65 to -70 °CIsomeric benzo-C₁₀H₁₀ hydrocarbons oup.com

This table summarizes key radical reactions involving the dihydroindene scaffold.

Advanced Oxidation and Reduction Methodologies for Functionalizing this compound Units

Modern synthetic chemistry offers sophisticated and selective methods for the oxidation and reduction of complex molecules like this compound.

For oxidation, heterogeneous catalytic systems provide environmentally friendlier alternatives to stoichiometric reagents. A notable example is the use of a V₂O₅@TiO₂ catalyst with aqueous tert-butyl hydroperoxide (TBHP) to selectively oxidize the benzylic C-H bond of 2,3-dihydro-1H-indene to the corresponding ketone (1-indanone) in good to excellent yields. sci-hub.se This method is advantageous due to the use of water as a solvent and the recyclability of the catalyst. sci-hub.se For derivatives that are already oxygenated, such as 3-hydroxy-2,3-dihydro-1H-inden-1-one, oxidation to the dione can be achieved with high efficiency using reagents like Jones' reagent or IBX. nih.gov

In the realm of reduction, catalytic hydrogenation remains a cornerstone methodology. The reduction of a double bond in an indene (B144670) derivative to afford the 2,3-dihydro-1H-indene core can be performed under a hydrogen atmosphere using a Pd/C catalyst. nih.gov For the reduction of carbonyl functionalities within the scaffold, such as in indanone derivatives, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective. researchgate.netnih.gov Furthermore, a Pd/C catalyzed reduction can be used to transform keto-oximes on an indanone scaffold into the corresponding 2-amino substituted 1-indanones. beilstein-journals.org These advanced methods provide chemists with precise control over the oxidation state of the dihydroindene unit, enabling the synthesis of a diverse range of functionalized products.

Computational Chemistry and Theoretical Investigations of 2,3 Dihydro 1h Benz E Indene

Quantum Chemical Assessment of Electronic Structure and Aromaticity in Benz[e]indene Derivatives

Quantum chemical calculations are instrumental in characterizing the electronic structure and aromaticity of benz[e]indene systems. Methods like Density Functional Theory (DFT) are frequently employed to analyze these properties. materialsciencejournal.org Aromaticity, a key concept in understanding the stability and reactivity of these molecules, can be evaluated using various theoretical descriptors.

Studies on related polycyclic aromatic hydrocarbons (PAHs) and their derivatives provide a framework for understanding benz[e]indene. For instance, the aromaticity of silabenzene derivatives has been investigated using magnetic criteria such as Nucleus-Independent Chemical Shift (NICS), which suggests that magnetic aromaticity tends to decrease with an increasing number of silicon atoms. researchgate.net Similarly, investigations into benzannulated N-heterocyclic compounds have utilized NICS, isodesmic reactions (ISE), and anisotropy of the induced current density (ACID) to confirm 10 π-electron delocalization and aromaticity. researchgate.net The aromatic stabilization energies (ASEs) of annulenes have been studied using methods like the indene (B144670)–isoindene approach to probe their aromatic character. rsc.org

These computational tools allow for a detailed assessment of electron delocalization within the fused ring system of 2,3-Dihydro-1H-benz[e]indene, providing insights into its inherent stability and electronic characteristics.

Conformational Analysis of the Dihydroindene Ring System via Computational Methods

Conformational analysis, often performed using molecular mechanics or quantum chemical methods, can predict the most stable conformations by calculating their relative energies. princeton.edu For instance, in substituted indane derivatives, computational modeling can reveal the spatial arrangement of substituents and their impact on the molecular geometry. These studies have shown that the saturated five-membered ring in the indene system can exhibit puckering. The energy barriers between different conformations can be calculated to understand their dynamic behavior at various temperatures.

For larger and more flexible ring systems, computational analysis becomes increasingly crucial for reliable predictions of their behavior. princeton.edu In the context of this compound, understanding the preferred conformation of the dihydroindene moiety is key to predicting its interactions with other molecules, such as in biological systems or materials science applications. acs.orgnumberanalytics.com

Prediction of Spectroscopic Properties through Quantum Chemical Calculations (e.g., Theoretical NMR, UV-Vis, IR)

Quantum chemical calculations have become a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including NMR, UV-Vis, and IR spectra. scielo.org.zanih.govnih.gov These theoretical predictions can aid in the structural elucidation of new compounds and provide a deeper understanding of their electronic transitions and vibrational modes.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govepstem.net By comparing the calculated spectra with experimental data, the accuracy of the computed molecular structure can be validated. doi.org For example, in a study of a thiazolidinone derivative, simulated NMR values showed excellent agreement with experimental shifts, with minor deviations. doi.org

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov This approach can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n→π* and π→π* transitions. doi.org

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. epstem.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or wagging of bonds. scielo.org.za

Below is a table summarizing the application of computational methods for predicting spectroscopic properties:

Spectroscopic TechniqueComputational MethodPredicted Properties
NMRGIAO (Gauge-Independent Atomic Orbital)¹H and ¹³C chemical shifts
UV-VisTD-DFT (Time-Dependent Density Functional Theory)Electronic transitions (λmax)
IRDFTVibrational frequencies and modes

Elucidation of Reaction Mechanisms via Theoretical Modeling of Benz[e]indene Transformations

Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms, including cycloadditions, rearrangements, and catalytic cycles. researchgate.netresearchgate.net For example, DFT has been used to verify the proposed mechanism and analyze the diastereoselectivity of domino reactions involving indene moieties. researchgate.net In the context of palladium-catalyzed reactions to form indenes, mechanistic studies and DFT computations have provided insights into site-selectivity and regioselectivity. researchgate.net

Theoretical studies can also predict the kinetics of a reaction by calculating activation energies. acs.org This information is vital for understanding reaction rates and for designing more efficient synthetic routes. For instance, the mechanism of the Baeyer–Villiger oxidation, a reaction that can be applied to cyclic ketones, has been studied theoretically to understand the role of the catalyst and the nature of the bond cleavage. beilstein-journals.org

Global and Local Reactivity Descriptors and Molecular Electrostatic Potential Analysis of this compound

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of molecules using global and local reactivity descriptors. acs.orgchemrxiv.org These descriptors help in understanding the chemical behavior of this compound and predicting its reactive sites.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity (ω): Quantifies the electrophilic nature of a molecule. conicet.gov.ar

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. materialsciencejournal.org

A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. researchgate.net A small HOMO-LUMO gap generally implies higher reactivity.

Local Reactivity Descriptors: These descriptors identify the most reactive sites within a molecule.

Fukui Functions: Indicate the change in electron density at a specific site upon the addition or removal of an electron, highlighting nucleophilic and electrophilic attack sites. conicet.gov.ar

Local Philicity: Provides information about the susceptibility of a specific atomic site to nucleophilic, electrophilic, or radical attack. conicet.gov.ar

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the charge distribution in a molecule. materialsciencejournal.orgdergipark.org.tr It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red-colored regions indicate negative electrostatic potential (prone to electrophilic attack), while blue or white regions represent positive electrostatic potential (prone to nucleophilic attack). materialsciencejournal.org For instance, in related indanone derivatives, the negative potential is often located over oxygen atoms, while positive potential is found over hydrogen atoms. materialsciencejournal.org

The following table summarizes key reactivity descriptors:

Descriptor Type Descriptor Name Information Provided
Global Chemical Potential (μ), Chemical Hardness (η), Global Electrophilicity (ω) Overall reactivity, electrophilic/nucleophilic character
Global HOMO-LUMO Gap Chemical reactivity and kinetic stability
Local Fukui Functions, Local Philicity Identification of reactive sites for nucleophilic/electrophilic attack

Molecular Dynamics Simulations Pertaining to this compound Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. numberanalytics.com By simulating the motion of atoms and molecules over time, MD can provide valuable insights into the interactions of this compound with its environment, such as solvent molecules, proteins, or other materials. nih.govmdpi.com

MD simulations can be used to:

Assess Stability: Evaluate the stability of a molecule in different environments and the conformational changes it undergoes. nih.gov

Study Binding Interactions: Investigate how a molecule like a this compound derivative binds to a biological target, such as a protein receptor. acs.orgnih.gov This is crucial in drug design for understanding binding affinity and designing more potent inhibitors. numberanalytics.com

Analyze Intermolecular Forces: Characterize the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the association of molecules. mdpi.com

Simulate Large-Scale Systems: Model the behavior of complex systems, including the interaction of molecules with surfaces or in aggregated states. mdpi.com

Applications of 2,3 Dihydro 1h Benz E Indene in Advanced Non Biological Materials Science and Catalysis

Integration into Organic Electronic Materials

The fusion of a benzene (B151609) ring with an indene (B144670) system provides a planar and electron-rich core that is highly desirable for applications in organic electronics. Derivatives of 2,3-dihydro-1H-indene are recognized as valuable intermediates for synthesizing materials with unique optical and electronic properties. ontosight.aiontosight.ai Indane derivatives, a class to which 2,3-Dihydro-1H-benz[e]indene belongs, have been specifically identified for their potential as hole transport or electron blocking materials in organic electronic devices. google.com

The development of donor-acceptor (D-A) alternating polymers is a proven strategy for creating high-performance organic semiconductors used in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nii.ac.jp In these systems, the molecular structure is paramount for facilitating the movement of charge carriers (holes and electrons).

The indene moiety is a key component in sophisticated donor units like indacenodithiophene (IDT). nii.ac.jp The pentacyclic, ladder-type structure of IDT enhances planarity and promotes strong intermolecular π-π stacking, which are critical for efficient charge transport. nii.ac.jp Building on this, researchers have developed even more complex ladder-type donors, such as indacenodithieno[3,2-b]thiophene (IDTT), by modifying the core structure to achieve greater electron delocalization along the polymer backbone, leading to improved charge mobility. researchgate.net

Derivatives of this compound serve as foundational motifs in these larger conjugated systems. By incorporating this rigid unit into a polymer backbone, conformational disorder is reduced, which helps maintain the close packing necessary for charge hopping between molecules. This structural rigidity and planarity are essential for developing materials with high charge carrier mobility, a key requirement for efficient organic electronic devices. nii.ac.jpresearchgate.net

Table 1: Impact of Structural Features of Indene-Based Units on Charge Transport

Structural FeatureInfluence on Material PropertyConsequence for Charge Transport
Rigid Fused-Ring System Enhances molecular planarity and reduces conformational disorder. nii.ac.jpPromotes closer intermolecular packing and π-π stacking, facilitating efficient charge hopping.
Extended π-Conjugation Increases electron delocalization along the polymer backbone. researchgate.netLowers the energy barrier for charge movement, leading to higher charge carrier mobility.
Ladder-Type Architecture Creates a rigid and planar molecular structure. researchgate.netImproves orbital overlap between adjacent molecules, enhancing conductivity.
Substituent Groups Can be modified to tune solubility and molecular energy levels (HOMO/LUMO). jchemlett.comOptimizes material processing and energy level alignment with other device layers for efficient charge injection and extraction.

The photophysical properties of a material—how it absorbs and emits light—are central to its function in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The this compound scaffold serves as a versatile platform for creating derivatives with tailored optical characteristics. ontosight.aiontosight.ai

By attaching different functional groups to the benz[e]indene core, chemists can precisely tune the material's electronic energy levels (HOMO and LUMO), which in turn dictates the absorption and emission wavelengths. For instance, the synthesis of various acetylene-containing fluorophores based on similar aromatic cores has shown that the emission color can be modulated from green to red simply by altering the terminal groups on the molecule. researchgate.net This tunability is crucial for designing emitters for full-color displays or for creating absorbers that capture a broad range of the solar spectrum in photovoltaic applications. google.com

Furthermore, indene-derived building blocks have been used to construct molecules with attractive photophysical properties, including large Stokes shifts (the difference between absorption and emission peaks), which is beneficial for reducing self-absorption and improving device efficiency. researchgate.net In the context of solar cells, indane derivatives have been shown to possess good exciton (B1674681) diffusion lengths, allowing the energy from absorbed photons to be efficiently transferred and converted into electrical current. google.com

Table 2: Representative Photophysical Properties of Functionalized Aromatic Systems

Derivative TypeProperty TunedApplication ContextReference
Amino-substituted benzodithiophenesEmission Wavelength (Green to Red)Organic Light-Emitting Diodes (OLEDs) researchgate.net
Acetylene-containing fluorophoresIntense fluorescence, large Stokes shiftsOptoelectronic devices, fluorescent sensors researchgate.net
Phenylindane derivativesAdjustable semiconductor band gap, good exciton diffusionOrganic Photovoltaics (OPVs) google.com

Utilization as Ligands in Organometallic Catalysis (e.g., Metallocene Complexes with Indene Ligands)

In the field of organometallic chemistry, ligands are crucial components that bind to a central metal atom, influencing its stability, reactivity, and catalytic behavior. mlsu.ac.in The indene ring system, including derivatives of this compound, is a highly effective ligand, particularly in the formation of metallocene and ansa-metallocene complexes. google.comacs.org

Ansa-metallocenes are a class of catalysts where two cyclopentadienyl-type rings (such as indene) are linked by a structural bridge. google.comresearchgate.net This bridge constrains the geometry around the metal center (commonly zirconium or titanium), which can lead to high levels of activity and stereoselectivity in catalytic reactions, most notably in olefin polymerization. google.comresearchgate.net

The synthesis of various aryl-substituted indenes via palladium-catalyzed reactions provides a library of precursor ligands for creating ansa-zirconocenes. acs.org The electronic and steric properties of the indene ligand can be systematically modified by adding substituents. These modifications directly impact the performance of the final catalyst, allowing for the rational design of catalysts optimized for producing polymers with specific properties like molecular weight and tacticity. acs.orgresearchgate.net Patents have been filed for processes to prepare derivatives like 2-alkyl-2,3-dihydro-1H-benz(e)indene-1-one specifically for their use in creating metallocene catalysts. google.com

Table 3: Examples of Metallocene Complexes with Indene-Type Ligands

Ligand TypeMetal CenterBridgeCatalytic ApplicationReference
Bridged Cyclopentadienyl (B1206354) and IndenylZirconiumVarious (e.g., silyl, hydrocarbyl)Olefin Polymerization google.com
Aryl-Substituted IndenesZirconiumVariousOlefin Polymerization acs.org
Substituted Fluorenyl and IndenylZirconium, TitaniumR2Si, R2SnPropylene Polymerization researchgate.net

Precursors for the Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a large class of molecules composed of fused aromatic rings. The this compound structure serves as a fundamental building block that can be chemically transformed into larger, more complex PAHs. ontosight.ai

Through controlled chemical reactions, the partially saturated five-membered ring of the dihydrobenz[e]indene can be aromatized, leading to the fully conjugated 1H-benz[e]indene or 3H-benz[e]indene. escholarship.orgresearchgate.net These species are themselves important PAHs and can participate in further reactions.

Moreover, indene derivatives are used as starting materials in annulation reactions, where additional rings are fused onto the existing framework. For example, functionalized fluorenone derivatives, a class of larger PAHs, can be accessed directly through reactions involving 2-arylidene-1H-indene-1,3(2H)-diones, which are synthesized from indene precursors. researchgate.net These synthetic pathways demonstrate that the benz[e]indene core is a versatile platform for the bottom-up construction of complex and functional PAH-based materials. researchgate.net

Advanced Analytical Methodologies for Research on 2,3 Dihydro 1h Benz E Indene

High-Resolution Mass Spectrometry for Precise Structural Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the characterization of novel 2,3-dihydro-1H-benz[e]indene derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of an analyte's elemental composition. This capability is critical for validating the molecular formulas of newly synthesized compounds and distinguishing between isomers. scispace.com

In the development of new therapeutic agents, such as 2-amino-2,3-dihydro-1H-indene-5-carboxamide based DDR1 inhibitors, HRMS is routinely used to confirm the identity of the final products and intermediates. acs.org For instance, the calculated mass for the protonated molecule [M+H]⁺ is compared against the experimentally determined mass, and a close match confirms the successful synthesis. acs.org This technique has been successfully applied to a variety of derivatives, including those with complex substituents. acs.orgnih.gov

Table 1: Examples of HRMS Data for this compound Derivatives

Compound NameMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Source
(R)-N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-(methyl(pyrimidin-5-yl)amino)-2,3-dihydro-1H-indene-5-carboxamideC₂₇H₂₄F₃N₆O479.1802479.1798 acs.org
N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-(pyrimidin-5-ylamino)-2,3-dihydro-1H-indene-5-carboxamideC₂₆H₂₂F₃N₆O465.1645465.1642 acs.org
4,5,6-trimethoxy-2-(4-methoxybenzyl)-2,3-dihydro-1H-indeneC₂₀H₂₄O₄329.2 [M+H]⁺- nih.gov
2-(3,4-dimethoxybenzyl)-4,5,6-trimethoxy-2,3-dihydro-1H-indeneC₂₁H₂₆O₅381.2 [M+Na]⁺- nih.gov

This table is interactive and can be sorted by column.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques, is fundamental for the detailed structural and stereochemical analysis of this compound derivatives. While one-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of protons and carbons acs.orgnih.gov, complex structures often require more sophisticated methods for unambiguous assignment. ipb.ptresearchgate.net

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing connectivity within a molecule. rsc.org

¹H-¹H COSY identifies protons that are coupled to each other, helping to trace out spin systems within the molecule. researchgate.net

HSQC correlates proton signals with the directly attached carbon signals. rsc.org

HMBC reveals correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular skeleton, especially for connecting different fragments of a complex derivative. rsc.org

A detailed NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene demonstrated the power of these techniques. The complete and unambiguous assignment of all proton and carbon signals, as well as their coupling constants, was achieved, providing definitive proof of its chemical structure. researchgate.netdoaj.org In another study on benz[e]indenyl molybdenum compounds, full assignment of ¹H and ¹³C NMR signals was accomplished using 2D correlation techniques, which was essential to prove the η³-coordination mode of the ligand. rsc.org Furthermore, specialized techniques like ¹⁹F NMR spectroscopy have been employed with chiral derivatizing agents to determine the absolute configuration of related chiral amines, such as (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol. acs.org

Table 2: Selected ¹H and ¹³C NMR Data for this compound Derivatives

CompoundNucleusChemical Shift (δ, ppm) and MultiplicitySource
4,5,6-trimethoxy-2-(4-methoxybenzyl)-2,3-dihydro-1H-indene (12a) ¹H NMR (300 MHz, Chloroform-d)7.15-7.13 (m, 2H), 6.87-6.85 (m, 2H), 6.53 (s, 1H), 3.88 (s, 3H), 3.85 (s, 3H), 3.83 (s, 3H), 3.81 (s, 3H), 3.04-2.86 (m, 2H), 2.72 (d, J=2.7 Hz, 3H), 2.68-2.55 (m, 2H) nih.gov
¹³C NMR (75 MHz, Chloroform-d)157.9, 152.7, 149.9, 140.1, 139.0, 133.5, 129.8, 127.2, 113.8, 103.8, 61.2, 60.5, 56.3, 55.3, 41.9, 40.8, 39.3, 35.8 nih.gov
(S)-N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-(pyrimidin-5-ylamino)-2,3-dihydro-1H-indene-5-carboxamide (7d) ¹H NMR (400 MHz, DMSO-d₆)10.61 (s, 1H), 8.42 (s, 1H), 8.30 (s, 1H), 8.20–8.19 (m, 3H), 8.17 (s, 1H), 7.84 (d, J = 7.8 Hz, 1H), 7.72 (s, 1H), 7.48 (s, 1H), 7.44 (d, J = 7.9 Hz, 1H), 6.46 (d, J = 6.8 Hz, 1H), 4.41–4.35 (m, 1H), 3.46–3.40 (m, 2H), 2.93–2.86 (m, 2H), 2.18 (s, 3H), 1.91 (s, 3H) acs.org

This table is interactive and can be sorted by column.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, allowing for the absolute determination of a molecule's structure and stereochemistry. researchgate.net

For derivatives of this compound, this method has been crucial in several contexts:

Confirming Molecular Structure: The solid-state structures of novel benz[e]indenyl molybdenum compounds were determined by single-crystal X-ray diffraction, which proved the η³-coordination of the ligand to the metal center. rsc.orgrsc.org

Elucidating Stereochemistry: The structure of (R)-3-<((tert-butyldimethyl)silyl)oxy>-2,3-dihydro-1H-benz[e]indene-8-carboxaldehyde was analyzed by X-ray diffraction to confirm its configuration. molaid.com Similarly, the stereochemistry of various (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives was established, revealing key details about the planarity of the ring systems and intermolecular hydrogen bonding interactions. researchgate.net

Understanding Biological Interactions: A 2.0 Å resolution X-ray co-crystal structure was determined for an inhibitor (7c) bound to the discoidin domain receptor 1 (DDR1) kinase. acs.org This analysis revealed that the compound fits into the ATP binding pocket and identified the specific hydrogen bond interactions between the inhibitor's 2-amino-indene group and the gatekeeper residue Thr701, providing a structural basis for its inhibitory activity. acs.org

Table 3: Selected Examples of X-ray Crystallography Studies on Benz[e]indene Derivatives

Compound/ComplexKey FindingPDB Code (if applicable)Source
[(η³-e-Bind)Mo(CO)₂(κ²-bpy)][BF₄]Determination of the η³-coordination mode of the benz[e]indenyl (e-Bind) ligand.- rsc.org
(E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-oneThree-ring system is essentially planar; structure stabilized by O-H···O hydrogen bonds.- researchgate.net
2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative (7c) with DDR1Compound binds in ATP pocket; amino group on indene (B144670) forms H-bond with gatekeeper Thr701.6HP9 acs.org
(R)-3-<((tert-butyldimethyl)silyl)oxy>-2,3-dihydro-1H-benz[e]indene-8-carboxaldehydeConfirmation of absolute structure and stereochemistry.- molaid.com

This table is interactive and can be sorted by column.

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess and Absolute Configuration Determination (where applicable for chiral derivatives)

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful non-destructive methods for studying chiral molecules. CD measures the differential absorption of left and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds in solution. rsc.org

The benz[e]indene framework is part of a larger naphthalene (B1677914) chromophore, which is particularly suitable for analysis by the CD exciton (B1674681) chirality method. psu.edu This method is based on the through-space interaction of electric transition moments of two or more chromophores within a chiral molecule.

A notable application of this technique was in determining the absolute stereochemistry of 2,2'-spirobibenz[e]indans. The spatial arrangement of the two naphthalene chromophores in this system is ideal for producing a strong chiral exciton interaction. psu.edu The observed CD spectrum, showing an intense Cotton effect, was used to assign the absolute configuration of the enantiomers. The study utilized 2,3-dihydro-1H-benz[e]inden-1-one as a model compound representing half of the spiro-dione structure to understand the underlying electronic transitions. psu.eduthieme-connect.de

While CD spectroscopy is excellent for determining absolute configuration, the determination of enantiomeric excess (ee) is often accomplished using chiral High-Performance Liquid Chromatography (HPLC). nih.gov This chromatographic technique separates enantiomers on a chiral stationary phase, and the relative peak areas provide a quantitative measure of the enantiomeric purity of a sample.

Future Directions and Emerging Research Avenues for 2,3 Dihydro 1h Benz E Indene Chemistry

Development of Novel and Highly Efficient Synthetic Paradigms for Polycyclic Indenes

The synthesis of complex polycyclic indenes, including derivatives of 2,3-Dihydro-1H-benz[e]indene, has been a long-standing challenge for synthetic chemists. However, recent advancements are paving the way for more efficient and versatile synthetic strategies. Future research will likely focus on the development of novel catalytic systems and cascade reactions that allow for the rapid construction of these intricate molecular architectures from simple and readily available starting materials.

One promising area is the use of transition metal catalysis. For instance, palladium-catalyzed [3+2] cycloaddition reactions of alkylidenecyclopropa[b]naphthalenes with alkenes or alkynes have been shown to be an efficient method for synthesizing 1(3)-alkylidene-2,3-dihydro-1H-benzo[f]indenes under mild conditions. acs.org Similarly, nickel-catalyzed intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes provides an effective route to 2,3-dihydro-1H-inden-1-one derivatives with high yields. consensus.app The development of new ligands and catalytic systems is expected to further expand the scope and efficiency of these transformations.

Cascade reactions, which allow for the formation of multiple bonds in a single operation, represent another key area of future development. An unprecedented Lewis acid-catalyzed cascade 1,3-rearrangement/Friedel-Crafts cyclization of propargyl acetates has been developed for the construction of polycyclic bridged indene (B144670) derivatives. researchgate.net Furthermore, the concept of higher-order cycloadditions, which go beyond the classical 6 π-electron reactions, is emerging as a powerful tool for constructing complex polycyclic aromatic compounds, including three-dimensional indenes. nih.govau.dk

The table below summarizes some of the novel synthetic methods for polycyclic indenes.

Synthetic MethodCatalyst/ReagentKey FeaturesReference(s)
Palladium-Catalyzed [3+2] CycloadditionPalladium complexesHigh regioselectivity, mild conditions acs.org
Nickel-Catalyzed Intramolecular HydroacylationNickel catalystsHigh yields, sole E-selectivity consensus.app
Lewis Acid-Catalyzed Cascade CyclizationLewis acidsTandem rearrangement/cyclization researchgate.net
Higher-Order CycloadditionsOrganocatalystsConstruction of 3D indene structures nih.govau.dk

Exploration of Undiscovered Reactivity Patterns and Chemical Space of the Dihydroindene System

The this compound system possesses a unique combination of a saturated five-membered ring fused to a naphthalene (B1677914) core, offering a rich landscape for exploring novel reactivity. While fundamental reactions such as oxidation and reduction of substituted indanes are known, leading to ketones, carboxylic acids, or alcohols, there is a vast, underexplored chemical space waiting to be investigated.

Future research will likely delve into more complex transformations that take advantage of the specific electronic and steric properties of the dihydroindene scaffold. For example, the thermal rearrangement of related bicyclic systems to form cis-8,9-dihydroindene points to the potential for skeletal reorganizations under specific conditions. acs.org The synthesis of novel spiro-dihydrobenzofuran derivatives from (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one highlights the potential for creating complex, three-dimensional structures through reactions at the dihydroindene core. tubitak.gov.tr

The functionalization of the dihydroindene skeleton itself is another area of interest. The development of methods for the stereoselective synthesis of derivatives of 2,3-dihydroinden-2-ylphosphonic acid showcases the potential to introduce a variety of functional groups onto the five-membered ring. researchgate.netresearchgate.net The reactivity of the oxirane ring in compounds like 2-(2,3-dihydro-1H-inden-5-yl)oxirane also presents opportunities for further chemical transformations. vulcanchem.com

The following table outlines some of the known and potential reactivity patterns of the dihydroindene system.

Reaction TypeReagents/ConditionsProductsPotential for ExplorationReference(s)
OxidationKMnO₄, CrO₃Ketones, Carboxylic acidsSelective oxidation at different positions.
ReductionLiAlH₄, NaBH₄Alcohols, AlkanesStereoselective reductions.
Electrophilic SubstitutionHalogens, Nitro groupsAromatic substituted derivativesExploring the regioselectivity of substitution.
Thermal RearrangementHeatIsomeric dihydroindene structuresUncovering novel skeletal reorganizations. acs.org
SpirocyclizationDimedone, Mn(OAc)₃Spiro-dihydrobenzofuransSynthesis of diverse spirocyclic systems. tubitak.gov.tr
PhosphonylationPhosphorus electrophilesDihydroindenylphosphonic acidsIntroduction of various functional groups. researchgate.netresearchgate.net

Advanced Catalyst Design Incorporating Benz[e]indene Scaffolds for New Transformations

The indenyl ligand, a close relative of the well-known cyclopentadienyl (B1206354) (Cp) ligand, has shown unique promise in organometallic catalysis. The fusion of a benzene (B151609) ring to the cyclopentadienyl moiety in the indenyl ligand can lead to a significant acceleration of catalytic reactions, an observation termed the "indenyl effect". nih.gov This phenomenon is attributed to the ability of the indenyl ligand to undergo η⁵ to η³ isomerization, which facilitates substrate coordination and product release. researchgate.net

Future research is poised to capitalize on these properties by designing advanced catalysts incorporating benz[e]indene and other indenyl scaffolds. A key area of development is in asymmetric catalysis, where chiral indenyl ligands are being designed to control the stereochemical outcome of reactions. researchgate.net For example, chiral indenyl ligands have been successfully applied in the rhodium-catalyzed asymmetric C-H activation/annulation to construct axially chiral isoquinolines with excellent enantioselectivity. researchgate.net

The versatility of indenyl ligands is also being explored in a wide range of catalytic processes, including:

Cross-coupling reactions: 2-Aryl-substituted indenyl phosphine (B1218219) ligands have proven effective in palladium-catalyzed C-C and C-N cross-coupling reactions. rsc.org

Polymerization: Zirconium and hafnium complexes with bulky ω-aryloxyalkyl-substituted indenyl ligands act as catalyst precursors for the homogeneous polymerization of ethylene.

Hydroacylation: Indenyl rhodium complexes have shown catalytic activity in the intermolecular hydroacylation of olefins. nih.gov

The table below highlights some examples of catalyst systems based on indenyl scaffolds and their applications.

Catalyst SystemMetalApplicationKey AdvantageReference(s)
Chiral [2.2]Benzoindenophane LigandsRhodium, IridiumAsymmetric C-H ActivationHigh enantioselectivity researchgate.net
2-Aryl Indenyl Phosphine LigandsPalladiumC-C and C-N Cross-CouplingHigh efficiency and selectivity rsc.org
ω-Aryloxyalkyl-Substituted Indenyl ComplexesZirconium, HafniumEthylene PolymerizationHigh catalytic activity
Indenyl Rhodium ComplexesRhodiumOlefin HydroacylationCatalytic activity for a challenging transformation nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Non-Biological Materials Science

The unique structural and electronic properties of polycyclic indenes, such as this compound, make them attractive building blocks for the development of novel organic materials. The interface between the organic chemistry of these compounds and non-biological materials science is a rapidly emerging research frontier.

A significant area of interest is in the field of organic electronics . The extended π-systems of polycyclic aromatic hydrocarbons, including indene derivatives, can impart semiconducting properties, making them suitable for applications in:

Organic Light-Emitting Diodes (OLEDs): Indene-containing compounds can be utilized as fluorescent materials or as hosts for phosphorescent dopants due to their potential for high fluorescence quantum yields. ontosight.aiontosight.aiontosight.ai

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of some polycyclic indenes can facilitate efficient charge transport, a crucial property for high-performance OFETs. ontosight.ai

Organic Photovoltaics (OPVs): The ability to tune the electronic properties of indene derivatives makes them promising candidates for use as electron donor or acceptor materials in organic solar cells. ontosight.ai

Beyond electronics, the incorporation of the this compound scaffold into polymers is another avenue for creating materials with novel properties. ontosight.ai For instance, a polymer incorporating a hexahydro-methano-1H-inden-5(or 6)-yl ester has been reported, suggesting the potential for creating complex polymeric structures with tailored characteristics. compliancecosmos.org The potential for polymerization of compounds like 1-methylidene-2,3-dihydro-1H-indene also opens up possibilities for new polymer synthesis. cymitquimica.com

The table below lists potential applications of this compound and related structures in materials science.

Application AreaMaterial TypePotential FunctionKey PropertyReference(s)
Organic ElectronicsSmall MoleculesEmitting layer in OLEDs, Active layer in OFETs/OPVsFluorescence, Charge carrier mobility ontosight.aiontosight.aiontosight.ai
Polymer ChemistryMonomers for PolymerizationBackbone of novel polymersUnique structural and electronic properties ontosight.aicompliancecosmos.org
Fluorescent MaterialsSmall MoleculesFluorescent probes, DyesHigh fluorescence quantum yield ontosight.ai

Q & A

Q. What are the common synthetic routes for preparing 2,3-Dihydro-1H-benz[e]indene derivatives?

Methodological Answer: Synthesis typically involves multi-step organic reactions. Key approaches include:

  • Friedel-Crafts Alkylation : Used to introduce substituents like benzyl groups (e.g., 1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid) via electrophilic aromatic substitution .
  • Oxidation Reactions : Hydrogen peroxide (H₂O₂) in ethanol is employed to generate aldehydes or ketones, as seen in the synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde .
  • Spirocyclic Formation : Novel routes use bicyclo[2.1.1]hexene derivatives to construct spiro-indene systems, such as 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione .

Table 1: Comparison of Synthetic Methods

DerivativeMethodKey Reagents/ConditionsYield (%)Reference
1-Benzyl derivativeFriedel-Crafts alkylationBenzyl chloride, AlCl₃, 80°C65-70
Aldehyde-functionalizedH₂O₂ oxidationH₂O₂, ethanol, RT50-55
Spirocyclic derivativeBicyclohexene additionChloro-substituted α-pyrones, HCl40-45

Q. How does the substitution pattern on the indene ring influence chemical reactivity?

Methodological Answer: Substituents dictate electronic and steric effects:

  • Electron-Donating Groups (e.g., methyl) : Enhance stability and reduce oxidation susceptibility (e.g., 5-methyl derivatives resist ketone formation under mild conditions) .
  • Electron-Withdrawing Groups (e.g., carboxylic acid) : Increase electrophilicity, facilitating nucleophilic attacks (e.g., 1-carboxylic acid derivatives undergo esterification readily) .
  • Halogenation (e.g., fluorine) : Improves metabolic stability and bioactivity, as seen in 2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide .

Table 2: Substituent Effects on Reactivity

SubstituentPositionReactivity ImpactExample DerivativeReference
Methyl5-positionStabilizes ring, reduces oxidation5-methyl-2,3-dihydro-1H-indene
Benzyl1-positionEnhances electrophilic substitution1-benzyl-2,3-dihydro-1H-indene
Carboxylic Acid1-positionPromotes nucleophilic reactions1-carboxylic acid derivative
Fluorine2,6-positionsIncreases metabolic stabilityFluorinated benzenesulfonamide

Advanced Research Questions

Q. What strategies resolve contradictory spectral data (e.g., NMR/MS) for dihydroindene derivatives?

Methodological Answer: Discrepancies arise from conformational flexibility or impurities. Solutions include:

  • High-Resolution NMR Analysis : Corrects coupling constant misinterpretations (e.g., revised AA′MM′ patterns in 2,3-dihydro-1,3-methano-1H-indene) .
  • X-ray Crystallography : Validates stereochemistry, as applied to (E)-2-(3,4-dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one .
  • Isotopic Labeling : Traces reaction pathways to identify byproducts (e.g., hydroxyl-indene detection via GC-MS in pyrolysis studies) .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) in biological systems?

Q. What experimental approaches optimize reaction yields in multi-step syntheses?

Methodological Answer: Yield optimization strategies include:

  • Catalyst Screening : Acid catalysts (e.g., AlCl₃) improve Friedel-Crafts alkylation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in fluorinated derivatives .
  • Temperature Control : Low temperatures (−20°C) reduce side reactions in oxidation steps .

Q. How should researchers address discrepancies in reported biological activities?

Methodological Answer: Contradictions arise from assay variability or structural nuances. Mitigation involves:

  • Meta-Analysis : Compare datasets across studies (e.g., contrasting cytotoxicity results for fluorinated vs. hydroxylated derivatives) .
  • Standardized Protocols : Use uniform cell lines (e.g., MCF-7 for cancer studies) and IC₅₀ metrics .
  • Structural Validation : Confirm purity and stereochemistry via HPLC and crystallography .

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